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Compound of Interest

Compound Name: Zavacorilant

Cat. No.: B10752580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zavacorilant, also known as CORT125329, is a non-steroidal, selective antagonist of the

glucocorticoid receptor (GR). It is under investigation for its potential therapeutic applications in

a variety of conditions, including neurodegenerative diseases such as amyotrophic lateral

sclerosis (ALS), Huntington's disease, and Alzheimer's disease, as well as for managing

antipsychotic-induced weight gain.[1][2][3] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical and pharmacological properties, and

relevant experimental methodologies associated with Zavacorilant.

Chemical Structure and Identification
Zavacorilant is a complex heterocyclic molecule. Its systematic IUPAC name is [(4aR,8aS)-1-

(4-fluorophenyl)-6-(2-propan-2-yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-

g]isoquinolin-4a-yl]-(1,3-thiazol-4-yl)methanone.[4]

Table 1: Chemical Identification of Zavacorilant

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10752580?utm_src=pdf-interest
https://www.benchchem.com/product/b10752580?utm_src=pdf-body
https://www.pharmaceutical-technology.com/data-insights/zavacorilant-corcept-therapeutics-huntington-disease-likelihood-of-approval/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/pk-study-of-zavacorilant-in-healthy-volunteers-qsc301567/
https://www.isrctn.com/pdf/14072771
https://www.benchchem.com/product/b10752580?utm_src=pdf-body
https://www.benchchem.com/product/b10752580?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Zavacorilant
https://www.benchchem.com/product/b10752580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-propan-2-

yltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-

hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-(1,3-

thiazol-4-yl)methanone

Molecular Formula C25H26FN7O3S2

CAS Number 1781245-13-3

Synonyms CORT125329, UNII-74XPH8W9F6

InChIKey DUHWKWNCLIALLV-BVZFJXPGSA-N

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Zavacorilant, such as melting

point, boiling point, and pKa, are not extensively available in the public domain. However, some

computed properties are accessible.

Table 2: Physicochemical Properties of Zavacorilant

Property Value Source

Molecular Weight 555.7 g/mol PubChem

Exact Mass 555.15225823 Da PubChem

Topological Polar Surface Area 152 Å² PubChem

Solubility

Data not publicly available.

General solubility in organic

solvents would be expected for

a molecule of this nature.

-

Melting Point Data not publicly available. -

Boiling Point Data not publicly available. -

pKa Data not publicly available. -
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Pharmacological Properties
Mechanism of Action: Zavacorilant functions as a selective modulator of the glucocorticoid

receptor (GR), acting as an antagonist. Glucocorticoids, such as cortisol, are steroid hormones

that regulate a wide array of physiological processes, including metabolism, inflammation, and

stress responses. Their actions are mediated by the intracellular GR. Upon binding to its ligand,

the GR translocates to the nucleus and acts as a transcription factor, regulating the expression

of target genes. In certain pathological conditions, excessive glucocorticoid signaling can be

detrimental. As a GR antagonist, Zavacorilant competitively binds to the GR, preventing the

binding of endogenous glucocorticoids like cortisol. This blockade inhibits the conformational

changes in the receptor that are necessary for its activation and subsequent downstream

signaling, thereby mitigating the effects of excess cortisol.

Signaling Pathways
Glucocorticoid Receptor (GR) Antagonism by
Zavacorilant
The primary mechanism of Zavacorilant involves the direct antagonism of the glucocorticoid

receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex

with chaperone proteins. Upon binding of a glucocorticoid agonist (like cortisol), the

chaperones dissociate, and the activated GR-ligand complex translocates to the nucleus.

Inside the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to

the transcription of target genes. Zavacorilant, as an antagonist, binds to the GR but does not

induce the necessary conformational changes for the dissociation of the chaperone complex

and subsequent nuclear translocation and DNA binding. This effectively blocks the signaling

cascade.
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Caption: Glucocorticoid Receptor (GR) antagonism by Zavacorilant.

Modulation of the Insulin/PI3K/AKT Signaling Pathway
Glucocorticoid signaling is known to have an antagonistic relationship with the insulin/PI3K/AKT

pathway, which is crucial for glucose metabolism and cell survival. Elevated glucocorticoid

levels can impair insulin signaling, leading to insulin resistance. By blocking the GR,

Zavacorilant may indirectly restore normal function to the insulin/PI3K/AKT pathway in states

of glucocorticoid excess.
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Caption: Zavacorilant's potential modulation of the Insulin/PI3K/AKT pathway.

Experimental Protocols
Detailed synthesis and in-vitro experimental protocols for Zavacorilant are proprietary and not

publicly available. However, based on publicly available clinical trial information and general

pharmacological methods, the following outlines the types of experimental procedures used in

the evaluation of Zavacorilant.

General Synthesis Workflow
The synthesis of complex heterocyclic molecules like Zavacorilant typically involves a multi-

step process. While the exact route is not disclosed, a general workflow can be inferred.
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Caption: A generalized workflow for the synthesis and purification of Zavacorilant.

Glucocorticoid Receptor Binding Assay (General
Protocol)
To determine the affinity of Zavacorilant for the GR, a competitive binding assay is a standard

method.

Reagents and Materials:

Recombinant human glucocorticoid receptor (GR).

A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

Zavacorilant at various concentrations.
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Assay buffer.

Microplates suitable for fluorescence polarization.

Procedure:

A fixed concentration of the fluorescently labeled GR agonist and the recombinant GR are

incubated together in the wells of a microplate.

Serial dilutions of Zavacorilant (or other test compounds) are added to the wells.

The plate is incubated to allow the binding reaction to reach equilibrium.

The fluorescence polarization of each well is measured using a plate reader.

Data Analysis:

When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly in

solution, resulting in a high fluorescence polarization value.

If Zavacorilant displaces the fluorescent ligand from the GR, the smaller, unbound

fluorescent ligand tumbles more rapidly, leading to a decrease in the fluorescence

polarization value.

The concentration of Zavacorilant that causes a 50% reduction in the binding of the

fluorescent ligand (IC50) is calculated to determine its binding affinity for the GR.

Assessment of PI3K/AKT Pathway Activation (General
Protocol)
Western blotting is a common technique to assess the phosphorylation status of key proteins in

the PI3K/AKT pathway, which is indicative of its activation.

Cell Culture and Treatment:

A suitable cell line is cultured under standard conditions.
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Cells are treated with a glucocorticoid agonist (e.g., dexamethasone) in the presence and

absence of varying concentrations of Zavacorilant.

Protein Extraction:

After treatment, cells are lysed to extract total cellular proteins.

Protein concentration is determined using a standard assay (e.g., BCA assay).

Western Blotting:

Equal amounts of protein from each treatment group are separated by size using SDS-

PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for the phosphorylated forms

of key pathway proteins (e.g., p-AKT, p-S6) and total protein levels as a loading control.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray

film or with a digital imager.

Data Analysis:

The intensity of the bands corresponding to the phosphorylated proteins is quantified and

normalized to the total protein levels.

A decrease in the phosphorylation of AKT and its downstream targets in the presence of

Zavacorilant would suggest its ability to counteract glucocorticoid-induced inhibition of the

PI3K/AKT pathway.

Clinical Pharmacokinetic Study Protocol (Phase I)
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A Phase I clinical trial (ISRCTN14072771) has provided insights into the clinical evaluation of

Zavacorilant in healthy volunteers.[2]

Study Design: An open-label, single-center pharmacokinetic study.

Participants: Healthy adult volunteers.

Intervention:

Administration of single oral doses of Zavacorilant as softgel capsules.

Doses are given in both fasted and fed states to assess the effect of food on

bioavailability.

Dose-escalation cohorts to evaluate safety and tolerability at different dose levels.

Data Collection:

Serial blood samples are collected over a specified period to determine the plasma

concentration of Zavacorilant and its metabolites over time.

Urine samples are also collected.

Safety and tolerability are monitored throughout the study.

Outcome Measures:

Primary outcomes include pharmacokinetic parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Secondary outcomes include the safety and tolerability profile of Zavacorilant.

Conclusion
Zavacorilant is a promising glucocorticoid receptor antagonist with potential applications in a

range of therapeutic areas. Its chemical structure is well-defined, and its mechanism of action

is centered on the modulation of the GR signaling pathway. While detailed experimental data

on its physicochemical properties and synthesis are limited in the public domain, the available
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information from preclinical and clinical studies provides a solid foundation for further research

and development. The experimental protocols outlined in this guide, though general, represent

the standard methodologies employed in the characterization of such a compound. Further

investigations will be crucial to fully elucidate the therapeutic potential of Zavacorilant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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